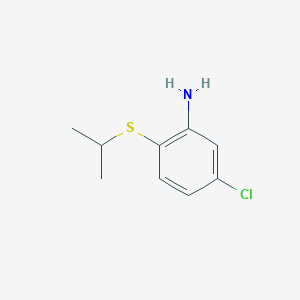
5-氯-2-(丙-2-基硫代)苯胺
描述
5-Chloro-2-(propan-2-ylsulfanyl)aniline is a useful research compound. Its molecular formula is C9H12ClNS and its molecular weight is 201.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(propan-2-ylsulfanyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(propan-2-ylsulfanyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药行业:抗菌剂的合成
5-氯-2-(丙-2-基硫代)苯胺: 是合成各种抗菌剂的宝贵前体。其结构特性允许创建有效治疗感染的化合物。 例如,该化合物的衍生物可用于合成喹啉和喹诺酮类药物,这些药物可用于对抗疟疾和细菌感染等疾病 .
农药行业:杀虫剂的开发
该化合物的用途扩展到农药行业,它作为开发杀虫剂的起始原料。 其化学结构有利于创造控制害虫并改善作物保护的物质 .
化学研究:催化反应
在化学研究中,5-氯-2-(丙-2-基硫代)苯胺可以参与催化反应以生产其他有价值的化学品。 研究人员可以探索使用该化合物作为底物的新型催化方法,以高效率和选择性地生成产物 .
生物活性
5-Chloro-2-(propan-2-ylsulfanyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.
- IUPAC Name : 5-Chloro-2-(propan-2-ylsulfanyl)aniline
- CAS Number : 1019455-04-9
- Molecular Formula : C10H12ClN1S1
- Molecular Weight : 215.73 g/mol
Biological Activity Overview
The biological activity of 5-Chloro-2-(propan-2-ylsulfanyl)aniline has been investigated in various contexts, including its potential as an antibacterial and antifungal agent. The compound's structure suggests it may interact with biological targets involved in these activities.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline have been reported to possess activity against various bacterial strains. The specific antibacterial efficacy of 5-Chloro-2-(propan-2-ylsulfanyl)aniline remains to be comprehensively documented in peer-reviewed studies.
Antifungal Activity
The compound's potential antifungal activity has been highlighted in studies examining related aniline derivatives. For example, some aniline derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger. These findings suggest that 5-Chloro-2-(propan-2-ylsulfanyl)aniline could warrant further exploration in antifungal applications.
Study on Antifungal Properties
A study focusing on the antifungal properties of various aniline derivatives indicated that compounds structurally related to 5-Chloro-2-(propan-2-ylsulfanyl)aniline demonstrated significant inhibition against fungal biofilms. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) against Candida albicans.
| Compound | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| 5-Chloro-2-(propan-2-ylsulfanyl)aniline | TBD | Fluconazole (50 µg/mL) |
| Compound A | 66.2 | Fluconazole (40.0) |
| Compound B | 51.2 | Fluconazole (40.0) |
Antibacterial Screening
In a comparative study, the antibacterial efficacy of related compounds was evaluated against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results suggested that certain derivatives exhibited better activity than standard antibiotics like ciprofloxacin.
| Bacterial Strain | Compound Activity (Zone of Inhibition in mm) | Standard Antibiotic |
|---|---|---|
| E. coli | TBD | Ciprofloxacin |
| S. aureus | TBD | Ciprofloxacin |
| B. subtilis | TBD | Ciprofloxacin |
The proposed mechanism for the biological activity of 5-Chloro-2-(propan-2-ylsulfanyl)aniline involves interaction with specific enzymes or receptors within microbial cells, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways.
属性
IUPAC Name |
5-chloro-2-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUBLSSWMKCEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















